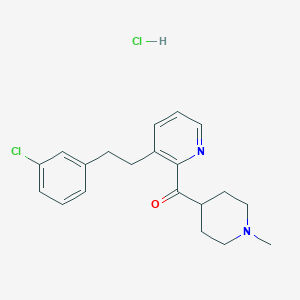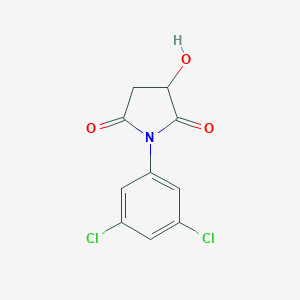
N-(3,5-Dichlorophenyl)-2-hydroxysuccinimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-Dichlorophenyl)-2-hydroxysuccinimide, commonly known as S-NHS (Succinimidyl-6-(N-3,5-dichlorophenyl)-hexanoate), is a chemical compound that is widely used in scientific research for labeling and modifying proteins and peptides. It is a water-soluble, amine-reactive compound that is commonly used as a cross-linking reagent in bioconjugation reactions.
Mecanismo De Acción
S-NHS reacts with primary amines on proteins and peptides to form stable amide bonds. The reaction is highly specific and does not react with other functional groups commonly found in biological molecules. The resulting bioconjugates are stable and can be used for a variety of applications.
Efectos Bioquímicos Y Fisiológicos
S-NHS does not have any direct biochemical or physiological effects on cells or tissues. However, the bioconjugates formed using S-NHS can have a wide range of effects depending on the specific application. For example, S-NHS can be used to label proteins for imaging studies, modify peptides for drug delivery, or cross-link proteins for structural analysis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
S-NHS has several advantages for use in laboratory experiments. It is highly specific and reacts only with primary amines, making it a valuable tool for protein labeling and modification. It is also water-soluble, making it easy to use in biological systems. However, S-NHS has some limitations, including potential toxicity and the need for careful optimization of reaction conditions to achieve optimal results.
Direcciones Futuras
There are several future directions for research involving S-NHS. One area of interest is the development of new bioconjugation strategies using S-NHS and other cross-linking reagents. Another area of interest is the use of S-NHS in the development of targeted therapies for cancer and other diseases. Finally, there is a need for further research into the potential toxicity of S-NHS and other cross-linking reagents, as well as the development of safer alternatives.
Métodos De Síntesis
S-NHS can be synthesized by reacting N-hydroxysuccinimide with 3,5-dichloroaniline in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction produces a stable intermediate which can be purified and used for bioconjugation reactions.
Aplicaciones Científicas De Investigación
S-NHS has a wide range of applications in scientific research, including protein labeling, peptide modification, and cross-linking. It is commonly used in the development of diagnostic assays, drug delivery systems, and targeted therapies. S-NHS is also used in the study of protein-protein interactions, protein folding, and protein structure.
Propiedades
Número CAS |
119341-82-1 |
|---|---|
Nombre del producto |
N-(3,5-Dichlorophenyl)-2-hydroxysuccinimide |
Fórmula molecular |
C10H7Cl2NO3 |
Peso molecular |
260.07 g/mol |
Nombre IUPAC |
1-(3,5-dichlorophenyl)-3-hydroxypyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H7Cl2NO3/c11-5-1-6(12)3-7(2-5)13-9(15)4-8(14)10(13)16/h1-3,8,14H,4H2 |
Clave InChI |
AAGBZCCQCVOKKA-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl)O |
SMILES canónico |
C1C(C(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl)O |
Sinónimos |
N-(3,5-dichlorophenyl)-2-hydroxysuccinimide NDHS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



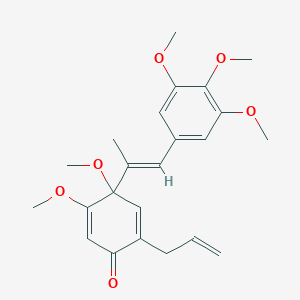
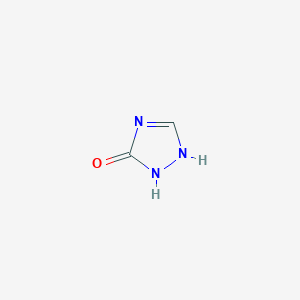
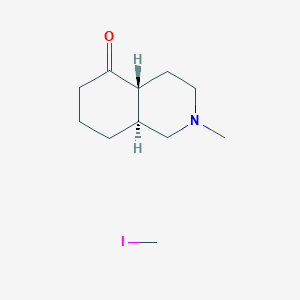
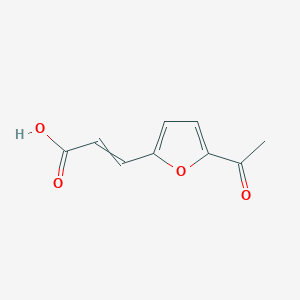
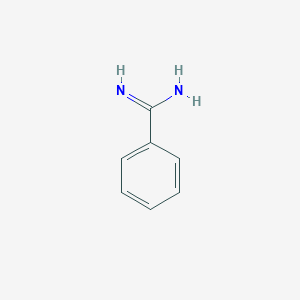
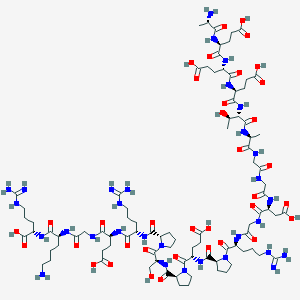

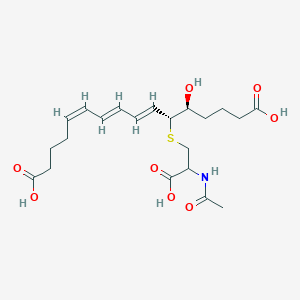
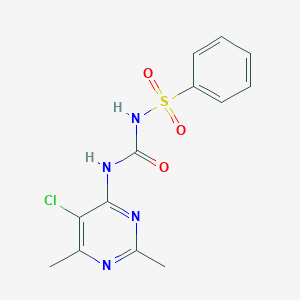
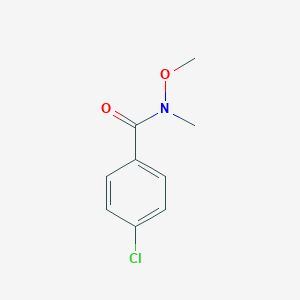
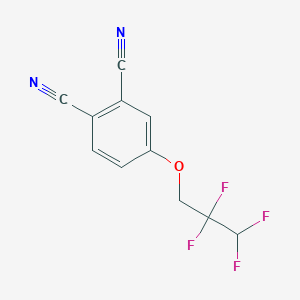
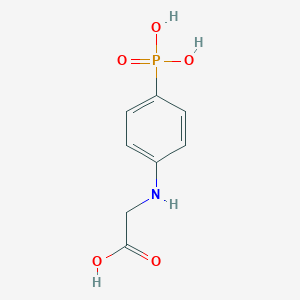
![Bicyclo[3.1.0]hexan-3-one, 4-methylene-1-(1-methylethyl)-(9CI)](/img/structure/B55580.png)
